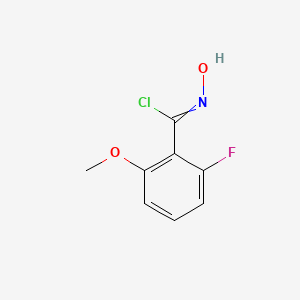
2-Fluoro-N-hydroxy-6-methoxybenzimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-N-hydroxy-6-methoxybenzimidoyl chloride is a chemical compound with the molecular formula C8H7ClFNO2 It is characterized by the presence of a fluorine atom, a hydroxy group, and a methoxy group attached to a benzimidoyl chloride structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-hydroxy-6-methoxybenzimidoyl chloride typically involves the introduction of the fluorine atom, hydroxy group, and methoxy group onto a benzimidoyl chloride backbone. One common method involves the use of fluorinating agents, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom. The hydroxy and methoxy groups can be introduced through hydroxylation and methoxylation reactions, respectively. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-N-hydroxy-6-methoxybenzimidoyl chloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the chlorine atom can produce various substituted derivatives.
Applications De Recherche Scientifique
2-Fluoro-N-hydroxy-6-methoxybenzimidoyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-N-hydroxy-6-methoxybenzimidoyl chloride involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-N-hydroxy-5-methoxybenzimidoyl chloride: Similar structure but with the methoxy group at a different position.
2-Fluoro-N-hydroxybenzimidoyl chloride: Lacks the methoxy group.
N-hydroxy-6-methoxybenzimidoyl chloride: Lacks the fluorine atom.
Uniqueness
2-Fluoro-N-hydroxy-6-methoxybenzimidoyl chloride is unique due to the specific positioning of the fluorine, hydroxy, and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H7ClFNO2 |
|---|---|
Poids moléculaire |
203.60 g/mol |
Nom IUPAC |
2-fluoro-N-hydroxy-6-methoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-6-4-2-3-5(10)7(6)8(9)11-12/h2-4,12H,1H3 |
Clé InChI |
OULAERSQSQNWIY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)F)C(=NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















